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4-(Aminoiminomethyl)phenylalanine

Serine protease inhibitor design Thrombin selectivity Blood coagulation cascade

4-(Aminoiminomethyl)phenylalanine (CAS 52820-75-4), systematically named 4-carbamimidoyl-L-phenylalanine or 4-amidino-L-phenylalanine, is a non-proteinogenic α-amino acid in which the para position of the phenylalanine phenyl ring bears an amidino (–C(=NH)NH₂) substituent. With molecular formula C₁₀H₁₃N₃O₂ and molecular weight 207.23 g/mol, this compound serves as a critical arginine mimetic building block for the synthesis of peptidomimetic serine protease inhibitors, particularly those targeting thrombin in the blood coagulation cascade.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 52820-75-4
Cat. No. B14633647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminoiminomethyl)phenylalanine
CAS52820-75-4
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C(=N)N
InChIInChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1
InChIKeyXPRCPVGCTGELMN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminoiminomethyl)phenylalanine (CAS 52820-75-4): Core Structural Overview for Serine Protease Inhibitor Procurement


4-(Aminoiminomethyl)phenylalanine (CAS 52820-75-4), systematically named 4-carbamimidoyl-L-phenylalanine or 4-amidino-L-phenylalanine, is a non-proteinogenic α-amino acid in which the para position of the phenylalanine phenyl ring bears an amidino (–C(=NH)NH₂) substituent . With molecular formula C₁₀H₁₃N₃O₂ and molecular weight 207.23 g/mol, this compound serves as a critical arginine mimetic building block for the synthesis of peptidomimetic serine protease inhibitors, particularly those targeting thrombin in the blood coagulation cascade . Its single stereocenter (L-configuration) and the strongly basic amidino moiety (pKa ~11.6) distinguish it from standard proteinogenic amino acids and confer unique recognition properties in enzyme active sites .

Why Phenylalanine and Simple Analogs Cannot Substitute for 4-(Aminoiminomethyl)phenylalanine in Thrombin-Targeted Research


The substitution of 4-(aminoiminomethyl)phenylalanine with unmodified phenylalanine, 4-aminomethylphenylalanine, or even 4-guanidinophenylalanine fundamentally alters the molecular recognition profile at the S1 specificity pocket of trypsin-like serine proteases. Phenylalanine lacks the cation-π and salt-bridge interactions enabled by a protonated basic group. The aminomethyl analog (benzylamine-type, pKa ~8.9) is only partially protonated at physiological pH, weakening ionic contacts with Asp189 . The guanidino analog, while fully protonated, introduces an additional NH linker that extends the side chain and alters hydrogen-bond geometry relative to the critical Asp189 carboxylate . Critically, meta-substitution of the amidino group redirects selectivity from thrombin to factor Xa, demonstrating that both the chemical identity and the positional orientation of the basic moiety are non-negotiable for target engagement . Generic replacement with any of these analogs yields a different pharmacological profile and cannot replicate the thrombin-directed activity of para-amidinophenylalanine-containing inhibitors.

Quantitative Comparator Evidence for 4-(Aminoiminomethyl)phenylalanine: Selecting the Right Amidinophenylalanine Isomer and Analog


Regioisomeric Selectivity: para-Amidino Targets Thrombin; meta-Amidino Targets Factor Xa

The para-amidino substituent of 4-(aminoiminomethyl)phenylalanine is the essential pharmacophoric element for thrombin-directed inhibitor design. In direct contrast, phenylalanine derivatives with a meta-oriented amidino group are selective factor Xa inhibitors, while analogous compounds with a para-oriented amidino group are the core structures for the development of selective thrombin inhibitors . This positional selectivity arises from the precise geometric requirements of the S1 pocket: the para-amidino forms an optimal bidentate salt bridge with Asp189 at the base of the thrombin specificity pocket, whereas the meta orientation cannot achieve the same binding geometry . This regioisomeric switch between thrombin and factor Xa inhibition represents a binary selectivity gate controlled solely by amidino position.

Serine protease inhibitor design Thrombin selectivity Blood coagulation cascade

Thrombin vs. Trypsin vs. Factor Xa Selectivity: NAPAP (4-Amidinophenylalanine-Derived) Ki Values

The 4-amidinophenylalanine-derived inhibitor NAPAP (Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide) demonstrates potent and highly selective thrombin inhibition. Measured Ki values are: thrombin (bovine) = 0.006 µM, trypsin = 0.69 µM, and factor Xa = 7.9 µM . This translates to a 115-fold selectivity for thrombin over trypsin (0.69/0.006) and a 1,317-fold selectivity for thrombin over factor Xa (7.9/0.006). The NAPAP scaffold, built upon the 4-amidinophenylalanine core, is recognized as one of the most potent and selective competitive thrombin inhibitors available . In contrast, amides of 3-amidinophenylalanine typically exhibit weaker thrombin selectivity and may inhibit trypsin or factor Xa at comparable concentrations .

Thrombin inhibition Enzyme selectivity profiling Anticoagulant development

Amidino vs. Aminomethyl pKa: Protonation State Difference Governs Enzyme Binding at Physiological pH

The amidino group of 4-(aminoiminomethyl)phenylalanine has a pKa of approximately 11.6 (extrapolated from benzamidine), ensuring >99.9% protonation at physiological pH 7.4 . In contrast, the aminomethyl analog 4-(aminomethyl)phenylalanine (AMPhe) bears a benzylamine-type side chain with a pKa of approximately 8.9, meaning it is only ~97% protonated at pH 7.4 and loses its positive charge more readily with minor pH elevation . This 2.7 log unit difference in basicity directly translates into a ~500-fold difference in the unprotonated (inactive) fraction at pH 7.4. The fully protonated amidino group maintains a persistent ionic interaction with Asp189 in the S1 pocket of thrombin, whereas the aminomethyl group's partial deprotonation weakens the salt bridge and compromises binding enthalpy .

pKa comparison Binding affinity determinants Ionic interaction strength

Orthogonal Protection Advantage: Weinreb Amide Strategy for Solid-Phase Peptide Synthesis

4-(Aminoiminomethyl)phenylalanine derivatives can be synthesized as Nα-Boc-protected Weinreb amides, in which the amidino group is readily orthogonally protected while the Weinreb amide serves as a versatile C-terminal synthon. This dual functionality enables conversion to diverse electrophilic carbonyls via reduction to the aldehyde or reaction with lithiated heterocycles, and subsequent oxidation to the carboxylate for solid-phase or solution-phase peptide coupling . This orthogonal protection strategy is unique to amidinophenylalanine isomers and cannot be executed with the same efficiency on 4-guanidinophenylalanine, where the guanidino group's higher nucleophilicity and multiple protection/deprotection steps complicate synthetic workflows . The Weinreb amide approach provides a controlled, high-yield route to P1-amidinophenylalanine-containing peptidomimetics that is documented for all three positional isomers (ortho, meta, para) .

Solid-phase peptide synthesis Orthogonal protection Amidine chemistry

Bidentate vs. Monodentate H-Bonding to Asp189: Amidino Enables Dual Ionic Contact

X-ray crystallographic analysis of the NAPAP-trypsin complex reveals that the para-amidinophenylalanine moiety forms a bidentate salt bridge with the carboxylate of Asp189 at the base of the S1 specificity pocket, with both amidino nitrogen atoms engaging the aspartate oxygens at hydrogen-bond distances of ~2.7-3.0 Å . This doubly anchored ionic interaction is geometrically impossible for 4-aminomethylphenylalanine, which presents only a single primary ammonium group capable of forming at most a monodentate contact. The bidentate interaction contributes an estimated additional 2-4 kcal/mol in binding enthalpy and significantly restricts ligand mobility within the pocket, explaining the dramatically enhanced affinity of amidino-containing inhibitors versus their aminomethyl counterparts . Molecular modeling of thrombin complexes further confirms that substituting the amidino for an aminomethyl group abolishes one of the two critical hydrogen bonds and reduces predicted binding affinity by over 100-fold .

X-ray crystallography Protein-ligand interactions Structure-based drug design

Definitive Application Scenarios for 4-(Aminoiminomethyl)phenylalanine Based on Comparator Evidence


Synthesis of High-Selectivity Thrombin Inhibitor Libraries for Anticoagulant Discovery

Medicinal chemistry programs targeting thrombin for anticoagulant development require the para-amidino moiety as the P1 residue to achieve the necessary bidentate salt bridge with Asp189 [REFS-3, Item 5]. The documented Ki of 0.006 µM for NAPAP against thrombin, with 115-fold selectivity over trypsin and 1,317-fold over factor Xa [REFS-1, Item 2], establishes 4-(aminoiminomethyl)phenylalanine as the essential building block for any inhibitor library intended to probe thrombin selectivity. Substituting the meta isomer would redirect selectivity toward factor Xa [REFS-2, Item 1], while using the aminomethyl analog would reduce binding affinity by over 100-fold due to loss of the bidentate ionic contact [REFS-3, Item 5]. Researchers should procure the para-amidino isomer exclusively when thrombin is the primary target.

Synthesis of Affinity Tags Based on Cucurbit[7]uril Recognition of N-Terminal Basic Amino Acids

The cucurbit[7]uril (Q7) receptor demonstrates remarkably tight binding to peptides containing N-terminal basic phenylalanine derivatives. While 4-aminomethylphenylalanine (AMPhe) peptides bind Q7 with Kd = 0.95 nM [derived from REFS-1], the amidino variant's higher pKa (11.6 vs 8.9) [REFS-2, Item 3] ensures full protonation of the side-chain ammonium group at neutral pH, which is a positively cooperative element for Q7 binding. For affinity tag applications requiring the highest possible binding stability in neutral aqueous buffer, 4-(aminoiminomethyl)phenylalanine offers theoretical advantages over AMPhe in maintaining the requisite cationic charge state. The orthogonal protection strategy (Weinreb amide route) [REFS-3, Item 4] further facilitates incorporation of this residue into designer peptide sequences for Q7-based purification or detection systems.

Structural Biology Studies of Serine Protease S1 Pocket Recognition

X-ray crystallography and molecular modeling studies of serine protease-inhibitor complexes require chemically homogeneous, stereochemically pure building blocks to resolve the structural basis of ligand recognition. The bidentate binding mode of the para-amidino group to Asp189, confirmed in the NAPAP-trypsin crystal structure at hydrogen-bond distances of ~2.7-3.0 Å [REFS-1, Item 5], makes 4-(aminoiminomethyl)phenylalanine an indispensable tool compound for co-crystallization studies aimed at mapping S1 pocket interactions. Using the meta isomer would yield a different binding pose and fail to recapitulate the thrombin-specific hydrogen-bond network [REFS-2, Item 1], while the aminomethyl analog would produce an ambiguous electron density map due to its monodentate, partially disordered interaction.

Development of Transdermal or Parenteral Antithrombotic Formulations

Patent disclosures (WO1995013825A1, US6387880) describe transdermal and parenteral formulations of N-[N-[5-[4-(aminoiminomethyl)phenyl]-1-oxopentyl]-L-α-aspartyl]-L-phenylalanine as platelet aggregation inhibitors targeting the gpIIb/IIIa receptor . The para-amidino group is explicitly required for activity in these formulations; the patent distinguishes this substitution pattern from other aryl substitutions. For industrial formulation development involving this specific dipeptide scaffold, procurement of 4-(aminoiminomethyl)phenylalanine as the synthetic precursor is non-negotiable because the para-amidino group is the gpIIb/IIIa-binding pharmacophore, and neither the meta-amidino nor the guanidino analog can replicate the binding pose required for fibrinogen receptor antagonism .

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